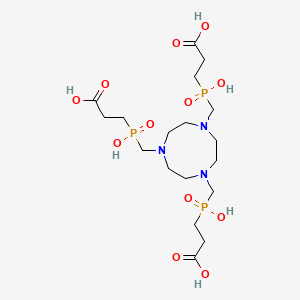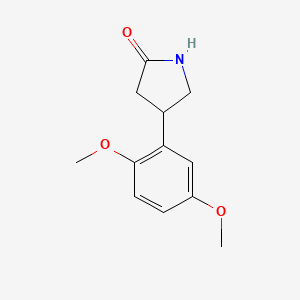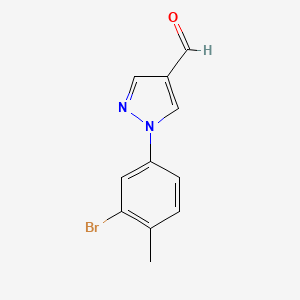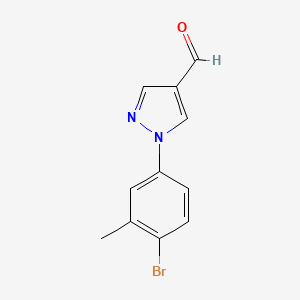
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, also known as 2-Methyl-3,4-dimethoxystyrene, is an organic compound that is commonly used in the synthesis of various pharmaceuticals, polymers, and other organic compounds. It is a colorless solid with a melting point of 100-103 °C and a boiling point of 223-225 °C. It is soluble in organic solvents and slightly soluble in water. 2-Methyl-3,4-dimethoxystyrene is used in a variety of organic synthesis processes and has been studied extensively for its potential applications in the pharmaceutical and polymer industries.
Wirkmechanismus
The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene depends on the specific application. In the synthesis of pharmaceuticals, it acts as a reactant in the formation of the desired product. In the synthesis of polymers, it acts as a monomer that is polymerized to form the desired polymer. In the synthesis of organic compounds, it acts as a reactant in the formation of the desired product.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene has not been studied extensively for its potential biochemical and physiological effects. However, it is known to be non-toxic and non-irritating when used in the synthesis of pharmaceuticals and polymers. Furthermore, it is not known to have any adverse effects on humans or animals when used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene in laboratory experiments are its low cost and availability. It is also relatively easy to synthesize and is non-toxic and non-irritating. The main limitation of using (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene in laboratory experiments is its low solubility in water. This can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene. These include further research into its potential applications in the pharmaceutical and polymer industries, as well as its potential biochemical and physiological effects. Additionally, further research could be conducted into the synthesis of derivatives of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene, such as esters, amides, and alcohols. Finally, research could also be conducted into the development of methods to improve its solubility in water for use in laboratory experiments.
Synthesemethoden
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene is synthesized by a two-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl magnesium bromide to form the intermediate 3,4-dimethoxybenzyl bromide. The second step involves the reaction of this intermediate with 2-methoxy-1-propanol to form the desired product. This reaction is catalyzed by a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene has been studied extensively for its potential applications in the pharmaceutical and polymer industries. It has been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anticonvulsants. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, it has been used in the synthesis of various organic compounds, such as esters, amides, and alcohols.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-16-7-5-4-6-13(16)8-10-15(19)14-9-11-17(21-2)18(12-14)22-3/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJOHMXWHAWDK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)






